5-Hydroxy-1-methyluracil, also known as 5-hydroxy-1-methylhydantoin (HMH), is a naturally occurring heterocyclic compound. [] It is a metabolite of creatinine, a breakdown product of creatine phosphate in muscle. [] HMH has attracted scientific interest due to its potential antioxidant properties and its role in creatinine metabolism. [] It has been investigated for its potential use in preventing the progression of chronic kidney disease. []
While 5-Hydroxy-1-methyluracil can occur naturally as a metabolite, it can also be synthesized. One method involves the stepwise mammalian oxidation of 1-methylimidazolidine-2,4-dione. This process involves two consecutive oxidations: the first yields 5-Hydroxy-1-methyluracil, and the second produces 1-methylparabanic acid. []
The molecular structure of 5-Hydroxy-1-methyluracil has been studied using various techniques, including X-ray diffraction analysis. [] Studies indicate that the compound can exist in different tautomeric forms, with the diketo tautomer being the most stable. [] Its structure allows it to participate in both hydrophilic and hydrophobic interactions. []
The primary mechanism of action for 5-Hydroxy-1-methyluracil appears to be its antioxidant activity. It acts as a scavenger of hydroxyl radicals, neutralizing these reactive oxygen species and preventing them from causing cellular damage. [] This mechanism is thought to contribute to its potential protective effects against the progression of chronic kidney disease. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6